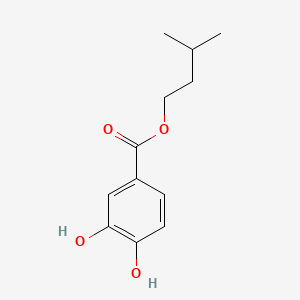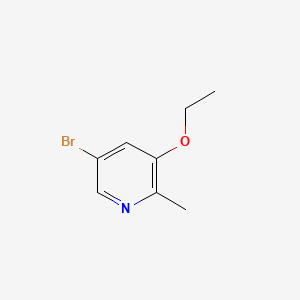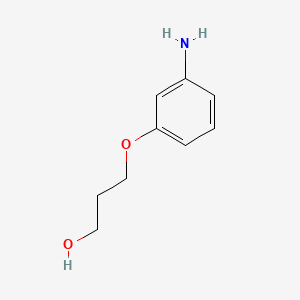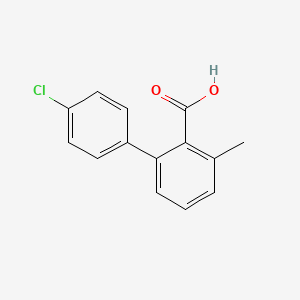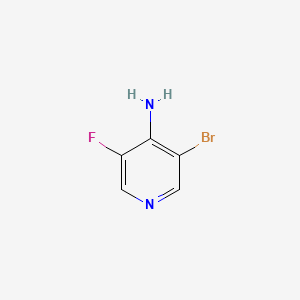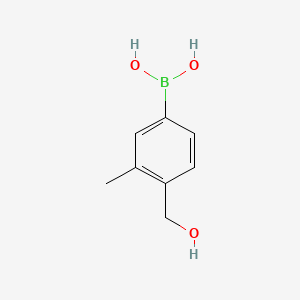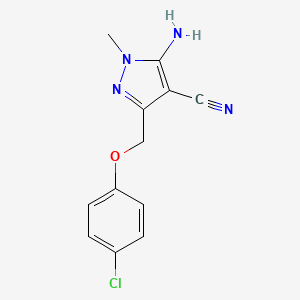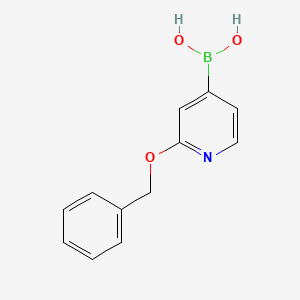
H-TYR-PRO-NH2 HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-TYR-PRO-NH2 HCL, also known as H-Pro-Tyr-NH2 HCL, is a dipeptide compound composed of the amino acids tyrosine and proline, with an amide group at the C-terminus and hydrochloride as the counterion. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR-PRO-NH2 HCL typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The amino group of proline is protected to prevent unwanted reactions. The next step involves the coupling of the N-terminal amino acid (tyrosine) to the proline-resin complex using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
H-TYR-PRO-NH2 HCL can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the amide bond or any oxidized forms of the peptide.
Substitution: The hydroxyl group of tyrosine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various tyrosine derivatives.
Applications De Recherche Scientifique
H-TYR-PRO-NH2 HCL has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and enzyme interactions.
Industry: It is used in the development of peptide-based drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of H-TYR-PRO-NH2 HCL involves its interaction with specific molecular targets, such as opioid receptors. The tyrosine residue is crucial for binding to these receptors, while the proline residue contributes to the overall conformation of the peptide. Upon binding to the receptor, the compound can modulate signal transduction pathways, leading to various biological effects, such as analgesia .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-TYR-D-ARG-PHE-GLY-NH2: A synthetic derivative of dermorphine with potent analgesic properties.
H-TYR-GLY-GLY-PHE-LEU-NH2: An endogenous opioid peptide with significant biological activity.
Uniqueness
H-TYR-PRO-NH2 HCL is unique due to its specific amino acid sequence and the presence of the amide group at the C-terminus. This structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other peptides.
Propriétés
Numéro CAS |
145118-98-5 |
|---|---|
Formule moléculaire |
C14H20ClN3O3 |
Poids moléculaire |
313.782 |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O3.ClH/c15-11(8-9-3-5-10(18)6-4-9)14(20)17-7-1-2-12(17)13(16)19;/h3-6,11-12,18H,1-2,7-8,15H2,(H2,16,19);1H/t11-,12-;/m0./s1 |
Clé InChI |
QPVQJGGILVHAIW-FXMYHANSSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


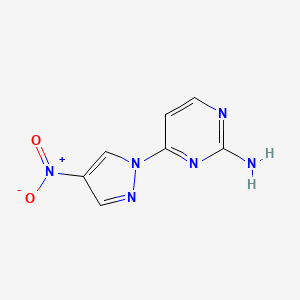
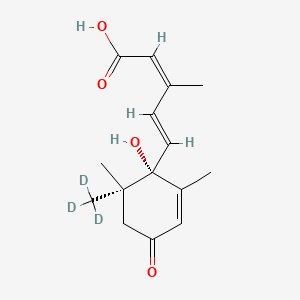
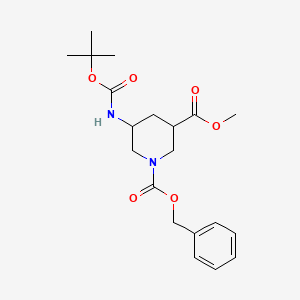
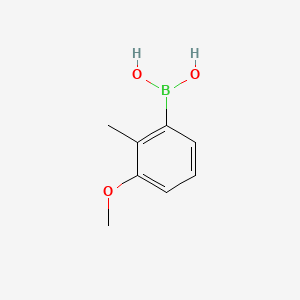
![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)
